Unifiram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Application: Cognitive Enhancement Unifiram is considered a nootropic, a type of drug that may enhance cognitive function. It has been studied for its potential to improve memory and prevent various cognitive disorders . It is believed to have significantly higher activity than piracetam, a well-known nootropic .

- Methods of Application or Experimental Procedures In studies, Unifiram has been administered in varying dosages, with large dosages (0.3–10 mg/kg) sometimes used in combination with another promising nootropic drug, sunifiram . The metabolism of Unifiram has been studied using ultra-high performance liquid chromatography–high-resolution mass spectrometry .

- Results or Outcomes Research suggests that Unifiram may have a memory-improving effect and could be a promising preparation for the prevention of Alzheimer’s disease, attention-deficit disorder, and various forms of dementia . As of now, there are no formal human studies with unifiram .

Modulation of AMPA Receptors

Unifiram works by modulating AMPA receptors in the brain, which may explain its ability to enhance memory . AMPA receptors are involved in fast synaptic transmission in the central nervous system, which is a key process in cognitive functions like learning and memory .

Increase of Acetylcholine Levels

Unifiram is believed to increase levels of Acetylcholine (ACh), a neurotransmitter key to learning and memory . By increasing ACh levels, Unifiram could potentially improve cognitive functions related to learning and memory .

Reduction of Hypnosis Duration

Unifiram has been demonstrated to reduce the duration of pentobarbital-induced hypnosis without negatively affecting motor coordination . This suggests that Unifiram could potentially be used to counteract the effects of certain sedatives .

Unifiram, chemically known as 1-(4-fluorobenzoyl)-2-piperidinyl-2-propanesulfonamide, is an experimental compound categorized as a nootropic. It was developed in the early 2000s and has shown promise as a cognition enhancer with significantly greater potency than its predecessor, piracetam. Unifiram is notable for its ability to improve memory and cognitive function, making it a subject of interest in research related to neurodegenerative diseases such as Alzheimer's disease and attention-deficit disorder .

The precise mechanism by which Unifiram enhances cognition remains under investigation. Unlike many nootropics, it doesn't bind to major neurotransmitter receptors or channels []. Research suggests it increases the release of acetylcholine, a neurotransmitter crucial for learning and memory []. Additionally, it might enhance the amplitude of excitatory postsynaptic potentials (fEPSPs) in the hippocampus, a brain region vital for memory consolidation [].

Unifiram's chemical structure allows it to undergo various reactions typical of sulfonamide compounds. It can participate in hydrolysis, particularly enzymatic hydrolysis, which is crucial for identifying its metabolites. Studies indicate that mineral hydrolysis can lead to the degradation of both Unifiram and its metabolites, emphasizing the importance of specific enzymatic conditions for accurate analysis .

The compound's interactions with biological systems include modulation of neurotransmitter release, particularly acetylcholine, which is essential for memory and learning processes .

Unifiram has demonstrated several biological activities in preclinical studies. It exhibits antiamnesic effects, significantly reducing memory impairment induced by various pharmacological agents. Notably, it has been shown to enhance the release of acetylcholine in the rat cerebral cortex and increase the amplitude of field excitatory postsynaptic potentials in hippocampal slices, suggesting a role for AMPA receptors in its mechanism of action .

Despite these promising effects, Unifiram does not show affinity for major neurotransmitter receptors at concentrations up to 1 μM, indicating that its cognitive-enhancing properties may arise from indirect mechanisms rather than direct receptor activation .

The synthesis of Unifiram involves several steps that typically include the formation of the piperidine ring and subsequent modifications to introduce the fluorobenzoyl and sulfonamide groups. The initial synthesis was based on structural modifications aimed at enhancing brain penetration and bioactivity compared to other nootropics .

The process has been optimized over time to improve yield and potency. For instance, modifications that eliminated certain charges on nitrogen atoms have been explored to enhance efficacy while maintaining safety profiles .

Unifiram is primarily researched for its potential applications in cognitive enhancement. Its ability to improve memory makes it a candidate for treating conditions like Alzheimer's disease and attention-deficit disorder. Additionally, due to its potency—reported to be four orders of magnitude greater than piracetam—Unifiram is being investigated as a potential treatment for various forms of dementia .

While it is not yet approved for clinical use, its unique properties have led to widespread interest in both academic research and commercial markets.

Research indicates that Unifiram interacts with several neurotransmission systems but does not bind directly to conventional receptors such as glutamate or acetylcholine receptors. Instead, it appears to enhance cognitive function through downstream effects on AMPA receptor activity. In particular, studies have shown that Unifiram can prevent amnesia induced by AMPA receptor antagonists without impairing motor coordination .

These findings suggest that Unifiram may exert its cognitive-enhancing effects through indirect modulation rather than direct receptor binding.

Similar Compounds: Comparison with Other Compounds

Unifiram belongs to a class of compounds known as nootropics and shares similarities with several other cognition enhancers. Below are some comparable compounds:

| Compound Name | Structure | Potency Compared to Piracetam | Unique Features |

|---|---|---|---|

| Sunifiram | 1-(4-fluorobenzoyl)-2-piperidinyl-2-propanesulfonamide | Four orders of magnitude more potent | Similar mechanism but distinct structural modifications |

| Sapunifiram | 1-(4-fluorobenzoyl)-2-(4-aminopiperidine)-2-propanesulfonamide | Comparable potency | Enhanced activity due to structural changes |

| Piracetam | 2-(2-oxo-1-pyrrolidinyl)acetamide | Baseline for comparison | First nootropic compound; lower potency |

| Aniracetam | 1-(1-benzoylpyrrolidin-2-yl)propan-2-one | More potent than piracetam but less than Unifiram | Additional anxiolytic properties |

Unifiram's uniqueness lies in its specific structural features that contribute to its high potency and selective action on cognitive processes without significant side effects associated with traditional neurotransmitter receptor activation .

Molecular Architecture and Key Functional Groups

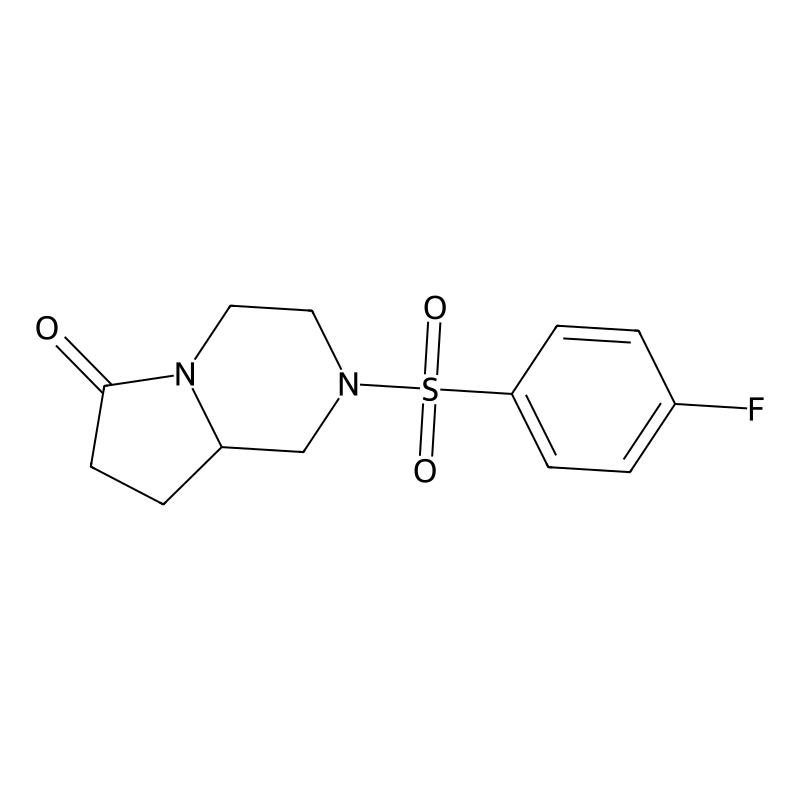

Unifiram, systematically named 2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one, represents a complex heterocyclic compound with the molecular formula C₁₃H₁₅FN₂O₃S and a molecular weight of 298.34 grams per mole [1] [2]. The compound is designated by the Chemical Abstracts Service number 272786-64-8 and bears the developmental code DM-232 [3] [4].

The molecular architecture of unifiram is characterized by a distinctive bicyclic core system comprising a pyrrolopyrazine framework [3] [5]. This fused ring system consists of a five-membered pyrrole ring condensed with a six-membered pyrazine ring, forming the hexahydropyrrolo[1,2-a]pyrazine backbone [1] [6]. The bicyclic structure exhibits a saturated configuration, as indicated by the "hexahydro" designation, meaning all six additional hydrogen atoms have been incorporated into the ring system [2] [6].

The compound contains several critical functional groups that define its chemical behavior and properties. The primary functional group is a ketone moiety located at position 6 of the pyrrolopyrazine system, designated as the "-6(2H)-one" component in the systematic nomenclature [1] [6]. This carbonyl group serves as a hydrogen bond acceptor and contributes significantly to the molecular polarity [2].

A prominent structural feature is the 4-fluorophenylsulfonyl substituent attached to the nitrogen atom at position 2 of the pyrrolopyrazine system [1] [4]. This sulfonyl group (SO₂) functions as a powerful electron-withdrawing moiety, significantly influencing the electronic distribution throughout the molecule [7]. The fluorine substitution on the phenyl ring further enhances the electron-withdrawing character of this substituent, contributing to the compound's unique physicochemical properties [4] [7].

The molecular geometry exhibits specific spatial arrangements that influence its biological activity. The heavy atom count totals 20 non-hydrogen atoms, with the structure containing zero hydrogen bond donors but five hydrogen bond acceptors [1] [2]. The topological polar surface area measures 66.1 square angstroms, indicating moderate polarity [1]. The compound demonstrates limited rotational flexibility with only two rotatable bonds, suggesting a relatively rigid molecular conformation [1] [2].

Table 1: Comprehensive Molecular Properties of Unifiram

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | [1] |

| Molecular Formula | C₁₃H₁₅FN₂O₃S | [1] [2] |

| Molecular Weight | 298.34 g/mol | [1] [2] |

| Exact Mass | 298.07874168 Da | [1] |

| Heavy Atom Count | 20 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 2 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 0.6 | [1] |

| Formal Charge | 0 | [1] |

| Complexity Index | 482 | [1] |

The structural complexity of unifiram is quantified by a complexity index of 482, reflecting the intricate arrangement of its functional groups and ring systems [1]. The compound maintains electrical neutrality with a formal charge of zero [1] [2]. The XLogP3-AA value of 0.6 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics [1].

Stereochemical Considerations and Enantiomeric Purity

Unifiram possesses significant stereochemical complexity due to the presence of a single chiral center within its bicyclic framework [3] [2]. The stereogenic center is located at the C8a position, which represents the bridgehead carbon connecting the pyrrole and pyrazine rings in the fused system [2] [8]. This asymmetric carbon atom is bonded to four different groups, creating the conditions necessary for chirality and the existence of enantiomeric forms [9].

The compound exists as two distinct enantiomers, commonly referred to as the dextro and levo forms, which are non-superimposable mirror images of each other [3] [10]. According to research findings, the dextrorotatory enantiomer demonstrates significantly higher pharmacological activity compared to its levorotatory counterpart [3] [5]. This enantiomeric selectivity reflects the stereospecific nature of biological interactions and emphasizes the importance of stereochemical considerations in understanding the compound's properties [3].

Table 2: Stereochemical Properties of Unifiram

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Stereoisomerism Type | Enantiomeric pair | Mirror image isomers with identical connectivity [10] |

| Number of Enantiomers | 2 (dextro and levo forms) | Maximum possible for single chiral center [3] [9] |

| Active Enantiomer | Dextro form | Higher pharmacological potency [3] |

| Chiral Center Location | C8a carbon (bridge position) | Asymmetric carbon in bicyclic system [2] [8] |

| Stereochemical Descriptor | R/S configuration unspecified | Absolute configuration not determined [1] [2] |

| Optical Activity | Optically active compound | Rotates plane-polarized light [12] [13] |

| Commercial Form | Racemic mixture | Equal mixture of both enantiomers [2] |

The optical activity of unifiram stems from its chiral nature, enabling the compound to rotate plane-polarized light when examined using polarimetric methods [12] [13]. The specific rotation values and enantiomeric excess measurements for pure enantiomers have not been extensively documented in the available literature, indicating areas requiring further stereochemical investigation [11] [14].

The bicyclic pyrrolopyrazine system adopts specific conformational arrangements that influence the spatial orientation of substituents around the chiral center [15] [8]. The saturated nature of the ring system allows for conformational flexibility, with the six-membered pyrazine ring likely adopting chair-like conformations similar to cyclohexane derivatives [15]. The five-membered pyrrole ring maintains an envelope conformation, with the chiral carbon at the apex contributing to the overall three-dimensional molecular shape [8].

Enantiomeric purity considerations are particularly relevant for research applications, as the biological activity differences between enantiomers necessitate careful analytical characterization [14]. Methods for determining enantiomeric excess typically involve chiral chromatographic techniques or nuclear magnetic resonance spectroscopy with chiral derivatization agents [14]. The development of stereoselective synthetic routes or efficient enantiomeric separation methods would be valuable for obtaining enantiopure samples of unifiram [11] [16].

Piperazine Derivative Synthesis

Unifiram represents a significant advancement in the development of nootropic compounds through molecular simplification of bicyclic precursors. The original synthesis methodology for Unifiram (developmental code DM-232) was developed by researchers at the University of Florence as part of their investigation into 1,4-diazabicyclo[4.3.0]nonan-9-one derivatives [1]. The synthetic approach involves the construction of an N-acylpiperazine framework that maintains the high nootropic activity observed in the parent bicyclic series while providing improved structure-activity relationships [1] [2].

The fundamental synthetic strategy centers on the molecular simplification principle, where the complex 2-pyrrolidinone ring of 1,4-diazabicyclo[4.3.0]nonan-9-one is replaced by an N-acylpiperazine moiety [1]. This approach was validated when researchers demonstrated that piperazine derivatives could effectively mimic the biological activity of their bicyclic counterparts while offering synthetic advantages including higher yields, clearer structure-activity relationships, and more straightforward purification procedures [1] [2].

| Synthetic Parameter | Value/Description |

|---|---|

| Starting Material | Piperazine |

| Core Structure | Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one |

| Molecular Formula | C₁₃H₁₅FN₂O₃S |

| Molecular Weight | 298.33 g/mol |

| Reaction Type | Sequential acylation |

| Typical Yield Range | 76-93% |

The piperazine derivative synthesis involves a stepwise approach where monoacylation of piperazine is achieved using 1-benzoylbenzotriazole in n-butanol for 3 hours, producing N-benzoylpiperazine in 76% yield [3]. This intermediate then undergoes a second acylation reaction with various N-acylbenzotriazoles under heating conditions for 1 hour, affording the final products in yields ranging from 80-90% [3]. The methodology offers several advantages including short reaction times, simple work-up procedures, inexpensive starting materials and reagents, and the ability to recycle benzotriazole [3].

Sulfonamide Formation and Fluorine Substitution

The formation of the crucial sulfonamide linkage in Unifiram represents a key structural feature that distinguishes it from related nootropic compounds. The sulfonamide moiety is introduced through the reaction of piperazine derivatives with 4-fluorobenzenesulfonyl chloride, establishing the 4-fluorophenylsulfonyl substituent that is essential for the compound's pharmacological activity [4] [5].

The fluorine substitution pattern in Unifiram follows the general trend observed in medicinal chemistry where fluorine incorporation can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties [4]. The 4-fluorophenyl group attached to the sulfonamide nitrogen provides several advantages including increased lipophilicity, enhanced binding affinity to target receptors, and improved resistance to metabolic degradation [4] [6].

Sulfonamide formation typically proceeds through nucleophilic substitution mechanisms where the nitrogen atom of the piperazine ring attacks the electrophilic sulfur center of the sulfonyl chloride [5]. This reaction requires basic conditions to neutralize the hydrochloric acid generated during the process and to maintain the nucleophilicity of the amine nitrogen [5]. The reaction conditions must be carefully controlled to prevent over-acylation and to ensure selective formation of the desired sulfonamide product [5].

| Sulfonamide Formation Parameters | Details |

|---|---|

| Electrophile | 4-Fluorobenzenesulfonyl chloride |

| Nucleophile | Piperazine nitrogen |

| Reaction Conditions | Basic medium |

| Key Product Feature | S(=O)₂-N linkage |

| Fluorine Position | Para-position on benzene ring |

The incorporation of fluorine at the para-position of the phenyl ring was specifically chosen based on structure-activity relationship studies that demonstrated optimal nootropic activity with this substitution pattern [2] [7]. The electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfonyl chloride, facilitating the nucleophilic attack by the piperazine nitrogen [8]. Additionally, the fluorine atom contributes to the overall pharmacological profile by modulating the compound's interaction with biological targets and influencing its physicochemical properties [4] [6].

The sulfonamide linkage provides several structural advantages including conformational rigidity, hydrogen bonding capability, and resistance to hydrolytic cleavage under physiological conditions [5]. These properties contribute to the compound's stability and bioavailability, making it suitable for potential therapeutic applications [4] [9]. The combination of the piperazine core with the fluorinated sulfonamide substituent creates a molecular framework that maintains the high potency characteristic of the parent bicyclic compounds while offering improved synthetic accessibility and structure-activity relationships [1] [2].

Enantioselective Synthesis Approaches

The development of enantioselective synthesis methodologies for Unifiram represents a crucial advancement in understanding the stereochemical requirements for optimal nootropic activity. Unifiram possesses a single stereogenic center, and investigations into the individual enantiomers have revealed significant differences in their pharmacological potencies [10] [11] [12].

The enantioselective synthesis of Unifiram was accomplished using (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors [10] [11]. This approach leverages the chiral pool strategy, where naturally occurring or readily available chiral starting materials are used to control the absolute stereochemistry of the final product [10] [13]. The methodology represents an early example of applying asymmetric synthesis principles to the development of nootropic compounds [10].

The synthetic route begins with the appropriate enantiomer of 5-(hydroxymethyl)-2-pyrrolidinone, which serves as a chiral building block [10] [12]. The stereochemical information present in these precursors is transferred to the final product through a series of stereospecific transformations that preserve the configurational integrity of the chiral center [10]. The enantiomeric excess of the final products was determined using capillary electrophoresis and found to be higher than 99.9%, demonstrating the high stereochemical fidelity of the synthetic methodology [10] [11].

| Enantioselective Synthesis Data | Value |

|---|---|

| Chiral Precursors | (R)- and (S)-5-(hydroxymethyl)-2-pyrrolidinone |

| Enantiomeric Excess | >99.9% |

| Analytical Method | Capillary electrophoresis |

| Stereogenic Centers | 1 |

| Configuration Assignment | R-(+) and S-(-) |

The pharmacological evaluation of the individual enantiomers revealed striking differences in their biological activities [10] [12]. In all performed assays, including the passive-avoidance test, social learning test, and acetylcholine release measurements, the (R)-(+)-enantiomer displayed significantly higher potency than its (S)-(-) counterpart [10] [12]. The (R)-enantiomer was able to elicit comparable effects at 3-fold to 10-fold lower doses compared to the (S)-enantiomer [10] [11].

These enantioselectivity studies provided important insights into the mechanism of action of Unifiram and highlighted the critical role of stereochemistry in determining nootropic activity [10] [12]. The results demonstrate that the interaction between Unifiram and its biological targets is highly stereospecific, with the (R)-configuration providing optimal binding geometry and pharmacological response [10]. This finding has significant implications for drug development, as it suggests that the therapeutic potential of Unifiram could be enhanced by focusing on the more active (R)-enantiomer [10].

The development of enantioselective synthesis methodologies for Unifiram also serves as a model for the preparation of other chiral nootropic compounds [13]. The principles established in this work, including the use of chiral pool precursors and stereospecific transformations, can be applied to the synthesis of related compounds with improved stereochemical control [13]. Furthermore, the availability of both enantiomers enables detailed structure-activity relationship studies that can guide the design of more potent and selective nootropic agents [10] [11].

Structural Analogues and Hybrid Molecules

The development of structural analogues and hybrid molecules based on the Unifiram scaffold has been a major focus of medicinal chemistry research aimed at optimizing nootropic activity and understanding structure-activity relationships. These efforts have led to the creation of numerous compounds that maintain the core piperazine framework while incorporating diverse structural modifications [2] [14] [3].

Sunifiram (DM-235) represents the most prominent structural analogue of Unifiram, differing primarily in the nature of the acyl substituent [4] [15]. While Unifiram contains a 4-fluorophenylsulfonyl group, Sunifiram features a benzoyl substituent attached to the piperazine nitrogen [15] [1]. Despite this structural difference, both compounds exhibit remarkably similar pharmacological profiles and are approximately four orders of magnitude more potent than piracetam in cognitive enhancement assays [9] [16].

| Structural Analogues Comparison | Unifiram | Sunifiram | Sapunifiram |

|---|---|---|---|

| Chemical Formula | C₁₃H₁₅FN₂O₃S | C₁₄H₁₈N₂O₂ | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 298.33 | 246.30 | 282.37 |

| Key Substituent | 4-Fluorophenylsulfonyl | Benzoyl | Phenylsulfonyl |

| Relative Potency | ~1000x vs piracetam | ~1000x vs piracetam | High potency |

| Development Code | DM-232 | DM-235 | MN-19 |

Sapunifiram (MN-19) represents another important analogue in this series, featuring a phenylsulfonyl group without fluorine substitution [17] [14]. This compound has been used to investigate the role of fluorine in determining nootropic activity and has provided insights into the structure-activity relationships within this class of compounds [14]. The comparison between Unifiram and Sapunifiram specifically highlights the contribution of fluorine substitution to pharmacological activity [17].

The development of hybrid molecules has involved the incorporation of various functional groups and structural motifs into the basic piperazine framework [3] [18]. These hybrid approaches have included the synthesis of carbamate derivatives, where carbamate moieties known for acetylcholinesterase inhibitory activity are combined with the Sunifiram scaffold [3]. Such compounds, exemplified by compound 3f in recent studies, have shown dual activity as both acetylcholinesterase inhibitors and NMDA receptor co-agonists [3].

Recent research has focused on the synthesis of Sunifiram-carbamate hybrids that incorporate structural features designed to enhance both cholinergic activity and NMDA receptor modulation [3]. These compounds utilize the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule to achieve multiple therapeutic targets [3]. The carbamate functionality provides acetylcholinesterase inhibitory activity, while the piperazine core maintains the nootropic properties characteristic of the parent compounds [3].

| Hybrid Molecule Features | Description |

|---|---|

| Dual Mechanism | AChE inhibition + NMDAR modulation |

| Best Compound | 3f (IC₅₀ = 18 ± 0.2 nM for AChE) |

| Design Strategy | Molecular hybridization |

| Target Applications | Alzheimer's disease, cognitive enhancement |

Structure-activity relationship studies have identified several key structural requirements for optimal nootropic activity within this series [2] [7]. The piperazine ring system appears to be essential for activity, as it can effectively mimic the 2-pyrrolidinone ring of the parent bicyclic compounds [1]. The nature and position of substituents on the aromatic rings significantly influence potency, with the 4-fluorophenylsulfonyl group providing optimal activity in the case of Unifiram [2] [7].

Modifications to the piperazine ring itself have also been explored, including ring expansion and contraction studies [19] [14]. These investigations have revealed that the six-membered piperazine ring represents an optimal size for nootropic activity, with larger or smaller ring systems showing reduced potency [19]. Additionally, the introduction of substituents on the piperazine ring has been investigated as a means of modulating selectivity and pharmacokinetic properties [20] [21].

The development of analogues has also extended to the exploration of different acyl groups attached to the piperazine nitrogen [20] [21]. These studies have included the synthesis of compounds with various substituted benzoyl groups, heterocyclic acyl substituents, and aliphatic acyl chains [20] [21]. The results have provided valuable insights into the electronic and steric requirements for optimal binding to the biological targets responsible for nootropic activity [20] [21].